molecular formula C19H13NO3S B12877336 7-(Naphthalene-1-sulfonyl)quinolin-8-ol CAS No. 61430-96-4

7-(Naphthalene-1-sulfonyl)quinolin-8-ol

Cat. No.: B12877336
CAS No.: 61430-96-4
M. Wt: 335.4 g/mol
InChI Key: IYAHTSYZAOZJNX-UHFFFAOYSA-N
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Description

7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and naphthalene. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and naphthalene moieties in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol typically involves the sulfonylation of quinolin-8-ol with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of quinolin-8-ol on the sulfonyl chloride, leading to the formation of the sulfonylated product.

Industrial Production Methods

Industrial production of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the quinoline and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution

Major Products Formed

    Oxidation: Formation of quinolin-8-one derivatives

    Reduction: Formation of reduced quinoline derivatives

    Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting materials. Its conjugated system provides excellent electronic properties, making it suitable for use in organic electronics.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions. Its fluorescent properties make it useful for imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of enzymatic functions. In biological systems, the compound may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: A parent compound with similar structural features but lacking the naphthalene sulfonyl group.

    Naphthalene-1-sulfonyl chloride: A precursor used in the synthesis of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol.

    8-Hydroxyquinoline: A compound with similar quinoline structure but different functional groups.

Uniqueness

7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol is unique due to the presence of both quinoline and naphthalene moieties, which impart distinct chemical and physical properties. This combination allows the compound to exhibit a wide range of biological activities and makes it suitable for various applications in medicinal chemistry, material science, and biological research.

Properties

CAS No.

61430-96-4

Molecular Formula

C19H13NO3S

Molecular Weight

335.4 g/mol

IUPAC Name

7-naphthalen-1-ylsulfonylquinolin-8-ol

InChI

InChI=1S/C19H13NO3S/c21-19-17(11-10-14-7-4-12-20-18(14)19)24(22,23)16-9-3-6-13-5-1-2-8-15(13)16/h1-12,21H

InChI Key

IYAHTSYZAOZJNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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